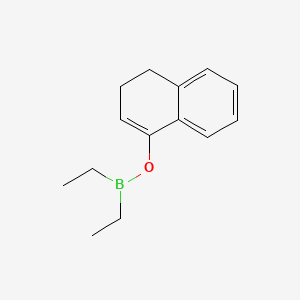
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane is an organoboron compound with the molecular formula C14H19BO. It is known for its unique structure, which includes a boron atom bonded to a diethyl group and a 3,4-dihydronaphthalen-1-yloxy group.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane typically involves the reaction of 3,4-dihydronaphthalen-1-ol with diethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Chemischer Reaktionen
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: This compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane involves its ability to interact with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions and interactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or biological studies.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane can be compared with other similar organoboron compounds, such as:
Phenylboronic Acid: Known for its use in Suzuki coupling reactions.
Triethylborane: Used as a reagent in organic synthesis and as a catalyst.
Boronic Esters: Commonly used in organic synthesis for forming carbon-carbon bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other boron-containing compounds.
Eigenschaften
CAS-Nummer |
57387-79-8 |
|---|---|
Molekularformel |
C14H19BO |
Molekulargewicht |
214.11 g/mol |
IUPAC-Name |
3,4-dihydronaphthalen-1-yloxy(diethyl)borane |
InChI |
InChI=1S/C14H19BO/c1-3-15(4-2)16-14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
VQVUPAVYWSXGDE-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)OC1=CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


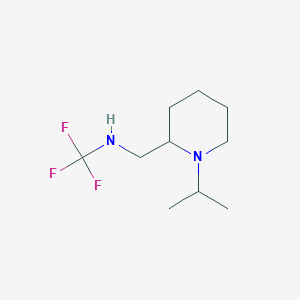



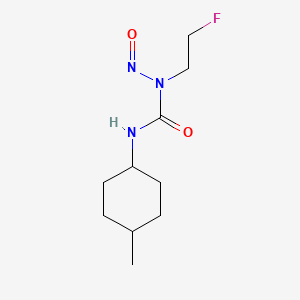
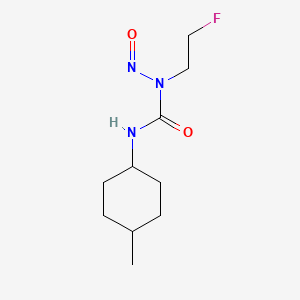
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
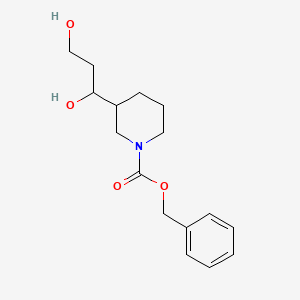
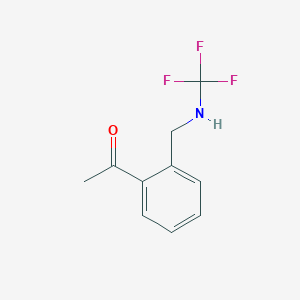

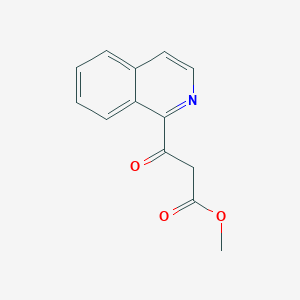

![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)

